Luffariellolide

Vue d'ensemble

Description

Le luffariellolide est un composé sesterterpénique dérivé de l'éponge marine Luffariella . Il est connu pour ses propriétés anti-inflammatoires et a été étudié pour ses applications thérapeutiques potentielles . Contrairement à d'autres composés qui inhibent irréversiblement la phospholipase A2, le this compound est un inhibiteur partiellement réversible .

Méthodes De Préparation

Le luffariellolide est principalement isolé de l'éponge marine Luffariella . Le processus d'extraction implique une extraction par solvant suivie d'une purification chromatographique . Il n'existe pas de voies de synthèse largement rapportées pour le this compound, et sa production industrielle repose sur des méthodes d'extraction naturelle .

Analyse Des Réactions Chimiques

Le luffariellolide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule de this compound.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour l'étude de la chimie et des réactions des sesterterpènes.

Industrie : Le this compound est utilisé dans le développement d'agents anti-inflammatoires et d'autres produits pharmaceutiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la phospholipase A2, une enzyme impliquée dans la réponse inflammatoire . Il se lie à l'enzyme et l'empêche de catalyser l'hydrolyse des phospholipides, réduisant ainsi la production de médiateurs inflammatoires . Cette inhibition est partiellement réversible, ce qui distingue le this compound des autres inhibiteurs irréversibles .

Applications De Recherche Scientifique

Luffariellolide exhibits a range of biological activities that make it a compound of interest in pharmacological research:

- Anti-Inflammatory Properties : this compound has been identified as a potent anti-inflammatory agent. It acts by inhibiting phospholipase A2, an enzyme involved in the inflammatory response. The compound has shown an IC50 value of 5 µM, indicating its effectiveness in reducing inflammation .

- Retinoic Acid Receptor Agonism : This compound functions as an agonist for retinoic acid receptors, particularly RARα, with an EC50 of 1 µM. This activity suggests potential applications in cancer therapy, where modulation of retinoic acid signaling pathways can influence tumor growth and differentiation .

Table 1: Summary of Biological Activities of this compound

Anti-Inflammatory Effects

A study highlighted the anti-inflammatory effects of this compound in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. This finding supports the exploration of this compound derivatives as potential antibiotics .

Cancer Therapeutics

The ability of this compound to activate retinoic acid receptors positions it as a candidate for cancer therapy. Studies indicate that compounds activating these receptors can induce differentiation in certain cancer cells, potentially slowing tumor progression .

Future Directions and Research Opportunities

The diverse biological activities of this compound present numerous avenues for future research:

- Development of Derivatives : Synthesizing analogs with enhanced potency or selectivity could improve therapeutic outcomes.

- In Vivo Studies : Further investigation into the pharmacokinetics and pharmacodynamics of this compound is necessary to evaluate its efficacy and safety in living organisms.

- Combination Therapies : Exploring this compound's effects in combination with other therapeutic agents may yield synergistic benefits, particularly in oncology.

Mécanisme D'action

Luffariellolide exerts its effects by inhibiting phospholipase A2, an enzyme involved in the inflammatory response . It binds to the enzyme and prevents it from catalyzing the hydrolysis of phospholipids, thereby reducing the production of inflammatory mediators . This inhibition is partially reversible, which distinguishes this compound from other irreversible inhibitors .

Comparaison Avec Des Composés Similaires

Le luffariellolide est similaire à d'autres sesterterpènes comme la manoalide et le scalaradial . Il est unique en son genre en raison de son inhibition partiellement réversible de la phospholipase A2, tandis que la manoalide et le scalaradial sont des inhibiteurs irréversibles . Cette réversibilité partielle peut offrir des avantages en termes de réduction des effets secondaires et de meilleur contrôle du processus d'inhibition .

Les composés similaires comprennent :

Activité Biologique

Luffariellolide is a sesterterpene derived from the marine sponge Luffariella sp., recognized for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's mechanisms of action, bioactivity, and potential therapeutic applications based on various research findings.

This compound possesses a unique chemical structure that allows it to interact with various biological targets. It has been identified as a novel agonist for retinoic acid receptors (RARs), which play crucial roles in cell growth and differentiation. Specifically, this compound induces co-activator binding to RARs, leading to the regulation of target genes associated with cell proliferation and apoptosis in cancer cells .

| Property | Value |

|---|---|

| Molecular Formula | C20H30O4 |

| Molecular Weight | 346.45 g/mol |

| Structure | Sesterterpene |

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties by acting as a phospholipase A2 (PLA2) inhibitor. It has been shown to inhibit the hydrolysis of phosphatidylcholine by PLA2 with an IC50 value of approximately . Unlike manoalide, another marine-derived PLA2 inhibitor, this compound's inhibition is partially reversible, which may provide a safer therapeutic profile for managing inflammation .

2.2 Anticancer Activity

This compound's role as an RAR agonist contributes to its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, including those resistant to traditional retinoid therapies . The compound's unique binding mode to RARs suggests potential for overcoming retinoid resistance observed in some tumors.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 12.2 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | Not specified | RAR agonism leading to growth inhibition |

3. Case Studies and Clinical Relevance

A case study involving the application of this compound in treating inflammation-related conditions highlighted its efficacy in reducing symptoms associated with chronic inflammatory diseases. The study demonstrated that patients receiving treatment with this compound showed marked improvement in inflammatory markers compared to control groups .

4. Future Directions and Research Opportunities

Further research is warranted to fully elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Potential studies could explore:

- Combination Therapies : Investigating the synergistic effects of this compound with other anticancer agents.

- Formulation Development : Creating effective delivery systems for enhancing bioavailability.

- Mechanistic Studies : Detailed exploration of molecular pathways influenced by this compound.

Propriétés

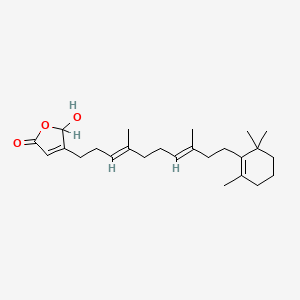

IUPAC Name |

3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWPYTMXSXYUPG-QZPYEDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111149-87-2 | |

| Record name | Luffariellolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Luffariellolide and where is it found?

A1: this compound is a sesterterpene, a type of naturally occurring organic compound, originally isolated from the marine sponge Luffariella sp. [].

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound, along with similar marine natural products manoalide and scalaradial, inhibits bee venom phospholipase A2 (PLA2) [, ]. This inhibition occurs through the formation of a Schiff base between a lysine residue on PLA2 and an aldehyde group on this compound. This interaction was further confirmed by model reactions using a primary amine in place of the lysine residue, and subsequent treatment with hydroxylamine leading to recovery of PLA2 activity [].

Q3: Does this compound show any activity against cancer cells?

A3: Yes, this compound has been shown to exhibit cytotoxic activity against several cancer cell lines, including DU145, SW1990, Huh7, and PANC-1 []. Furthermore, this compound has been identified as a novel agonist for retinoic acid receptors (RARs) []. It displays promising chemotherapeutic potential, particularly in overcoming RA resistance in colon cancer cells [].

Q4: How does the structure of this compound contribute to its biological activity?

A4: Research suggests that the γ-hydroxybutenolide ring present in this compound plays a crucial role in its activity [, , , ]. The presence of a 1-O-methyl group has been observed to significantly enhance the cytotoxicity of this compound derivatives []. Further studies exploring the structure-activity relationship of this compound and its derivatives against Gram-negative bacteria are currently underway [].

Q5: What is the mechanism behind this compound's interaction with RARs?

A5: this compound binds to RARs in a unique manner, different from traditional retinoids []. This unique binding involves a covalent modification of the RAR, which contributes to its ability to induce co-activator binding and regulate RAR target genes [].

Q6: Are there any known instances of resistance to this compound's effects?

A6: While this compound demonstrates promise in overcoming RA resistance in colon cancer cells [], specific resistance mechanisms related to its other activities haven't been extensively reported in the provided literature.

Q7: What are the potential advantages of this compound over current retinoid-based drugs?

A7: this compound’s unique binding mode to RARs, distinct from retinoids, and its ability to overcome RA resistance in certain cancer cells, make it a promising lead compound for developing novel anti-cancer drugs []. It might offer advantages over current RA drugs that are plagued by side effects and resistance development.

Q8: Has this compound been found to have any effect on the cardiovascular system?

A8: Research indicates that this compound, through its inhibition of PLA2, can inhibit the positive inotropic effect of UTP (uridine 5′-triphosphate) in isolated rat atria []. This effect suggests a potential role of this compound in modulating cardiac contractility.

Q9: What is known about the biosynthesis of this compound and related compounds?

A9: Although the exact biosynthetic pathway for this compound is not fully elucidated, it is thought to be related to other γ-oxygenated butenolide sesterterpenes []. These compounds, like dactylospenes A-E, are believed to share a common biosynthetic origin, suggesting a conserved pathway within certain marine organisms [].

Q10: How is the structure of this compound elucidated?

A10: The structure of this compound and its derivatives has been determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. Further structural insights can be obtained through Electronic Circular Dichroism (ECD) analysis and comparison with known analogs [].

Q11: Are there any synthetic routes available for this compound?

A11: Yes, the first total synthesis of this compound was achieved using a convergent pathway featuring a key sp3-sp3 cross-coupling and silyloxyfuran oxyfunctionalisation [, ]. This synthetic strategy also allows for the preparation of other biologically relevant butenolides and γ-hydroxybutenolides, highlighting its versatility [, ].

Q12: Beyond its anti-inflammatory and potential anti-cancer properties, does this compound exhibit other biological activities?

A12: this compound and its 25-O-methyl congener displayed activity against various microorganisms, including Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), the Gram-negative bacterium Escherichia coli, the yeast Candida albicans, and the plant pathogenic fungus Cladospor herbarum [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.